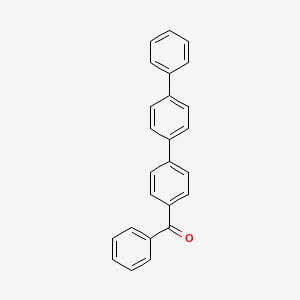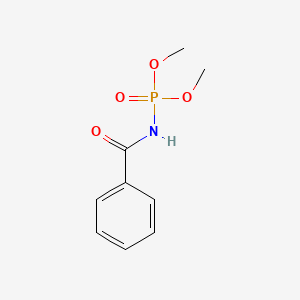
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane is a chemical compound known for its unique structure and properties. It is a derivative of bisphenol A, where the hydroxyl groups are replaced by acetoxy groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane typically involves the acetylation of bisphenol A. The reaction is carried out in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form bisphenol A.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Bisphenol A and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its interaction with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane involves its interaction with various molecular targets. The acetoxy groups can be hydrolyzed to release bisphenol A, which can then interact with estrogen receptors and other biological targets. The trichloroethane moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: The parent compound with hydroxyl groups instead of acetoxy groups.
Bisphenol A Diacetate: Similar structure but without the trichloroethane moiety.
2,2-Bis(4-hydroxyphenyl)propane: Another derivative of bisphenol A with different substituents.
Uniqueness
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane is unique due to the presence of both acetoxy groups and a trichloroethane moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
4399-06-8 |
|---|---|
Fórmula molecular |
C18H15Cl3O4 |
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
[4-[1-(4-acetyloxyphenyl)-2,2,2-trichloroethyl]phenyl] acetate |
InChI |
InChI=1S/C18H15Cl3O4/c1-11(22)24-15-7-3-13(4-8-15)17(18(19,20)21)14-5-9-16(10-6-14)25-12(2)23/h3-10,17H,1-2H3 |
Clave InChI |
VZGNYBKLJTTWBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


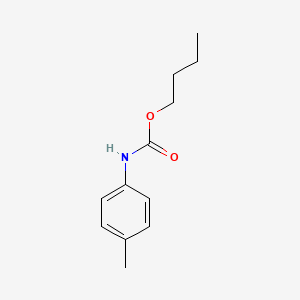

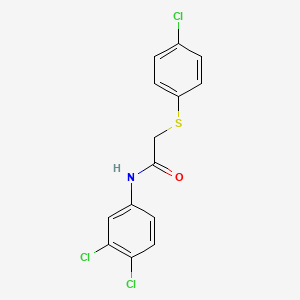


![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

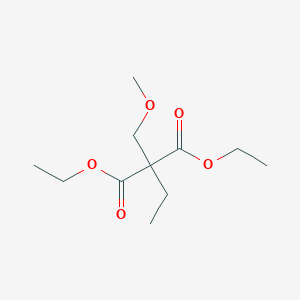
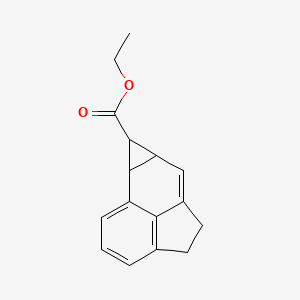

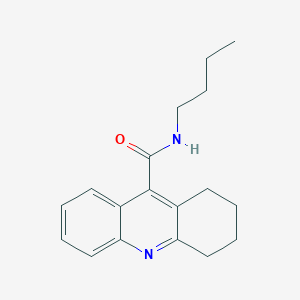
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
